molecular formula C12H15ClN2O4 B1607841 (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049743-40-9

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1607841
CAS RN: 1049743-40-9
M. Wt: 286.71 g/mol
InChI Key: RNZZQZAXELQJQT-YDALLXLXSA-N
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Description

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly known as NBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry. This compound belongs to the class of pyrrolidine carboxylic acids and has shown promising results in various scientific studies. In

Scientific Research Applications

Amino-Imino Tautomerism Studies

Research on derivatives of aminonicotinic acid, similar in structure to (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, has explored amino-imino tautomerism. Studies revealed that hydrochlorides and 1-substituted pyridinium derivatives exhibit the imino form, with structures confirmed by NMR and IR spectroscopy (Smrčková, Juricová, & Prutianov, 1994).

Molecular Salts and Cocrystals in Antiviral Therapy

2-Chloro-4-nitrobenzoic acid, related to our compound of interest, is used as an antiviral agent in HIV treatment. Research into its molecular salts with pyridyl and benzoic acid derivatives aims to enhance its pharmaceutical applications, demonstrating the importance of molecular engineering in drug development (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Synthesis of Optically Pure Compounds

Optically pure derivatives have been synthesized for pharmaceutical purposes, showcasing the application of (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in creating enantiomerically pure compounds. This process involves the stereoselective synthesis crucial for the pharmaceutical industry (Ruano, Alemán, & Cid, 2006).

Extraction and Purification Techniques

The extraction of pyridine-3-carboxylic acid, a component structurally similar to our compound, underscores the importance of purification techniques in the production of pharmaceuticals and biochemicals. Such studies inform the development of efficient extraction processes for compounds like (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (Kumar & Babu, 2009).

Carboxylic Acid Esterification

Esterification research, involving reactions with carboxylic acids, highlights the chemical versatility and potential for creating various esters from (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. These reactions are fundamental in synthesizing prodrugs and modifying pharmacokinetic properties (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).

properties

IUPAC Name

(2S)-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c15-11(16)12(5-2-6-13-12)8-9-3-1-4-10(7-9)14(17)18;/h1,3-4,7,13H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZZQZAXELQJQT-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375966
Record name (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049743-40-9
Record name (S)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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